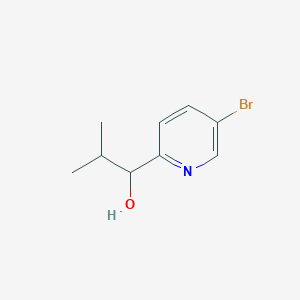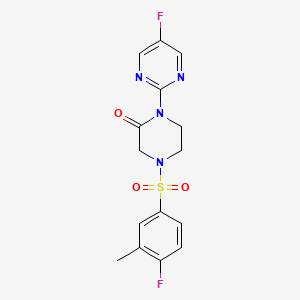
4-(4-Fluoro-3-methylphenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-3-methylphenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, commonly referred to as FMP, is a chemical compound that has garnered significant attention in the field of scientific research. FMP is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The inhibition of PARP by FMP has been shown to have significant implications in the treatment of cancer and other diseases.
Mécanisme D'action
FMP works by inhibiting the activity of PARP, which is an enzyme involved in the repair of DNA damage. When DNA is damaged, PARP is activated and initiates a series of events that lead to DNA repair. However, in cancer cells with defects in DNA repair pathways, such as BRCA-mutated cells, the inhibition of PARP by FMP leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The inhibition of PARP by FMP has been shown to have significant effects on cellular processes. In addition to inducing cell death in cancer cells, FMP has also been shown to have anti-inflammatory effects and to protect against oxidative stress. These effects have implications in the treatment of a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
FMP has several advantages for use in lab experiments. It is a potent inhibitor of PARP and has been shown to be effective in a variety of cell lines and animal models. However, there are also limitations to its use. FMP has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, the cost of FMP can be prohibitive for some researchers.
Orientations Futures
There are several future directions for research on FMP. One area of focus is the development of more efficient synthesis methods for FMP, which could reduce the cost and increase the availability of the compound. Another area of focus is the investigation of FMP in combination with other therapies, such as chemotherapy and radiation therapy, to enhance its efficacy in the treatment of cancer. Finally, the potential use of FMP in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders, warrants further investigation.
Méthodes De Synthèse
The synthesis of FMP involves a multi-step process that begins with the reaction of 4-fluoro-3-methylphenol and p-toluenesulfonyl chloride. The resulting product is then reacted with 5-fluoropyrimidine-2-amine to form the intermediate product, which is then reacted with piperazine to produce FMP.
Applications De Recherche Scientifique
FMP has been extensively studied for its potential use in the treatment of cancer. PARP inhibitors, such as FMP, have been shown to be effective in the treatment of cancers with defects in DNA repair pathways, such as BRCA-mutated breast and ovarian cancers. In addition, FMP has also been investigated for its potential use in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-(4-fluoro-3-methylphenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O3S/c1-10-6-12(2-3-13(10)17)25(23,24)20-4-5-21(14(22)9-20)15-18-7-11(16)8-19-15/h2-3,6-8H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROJOGSRASAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




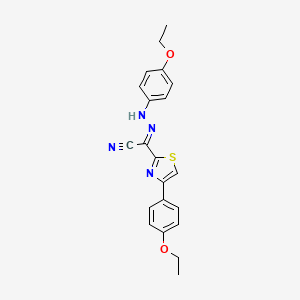
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2814596.png)
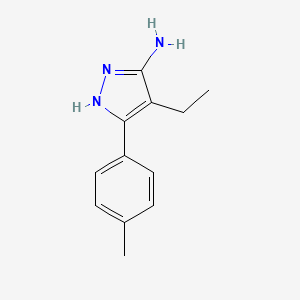
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(4-chlorophenoxy)-2-phenylacetamide](/img/structure/B2814598.png)

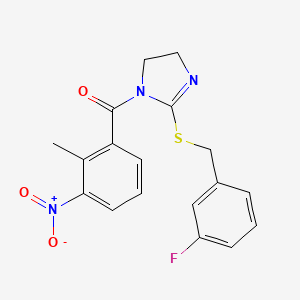
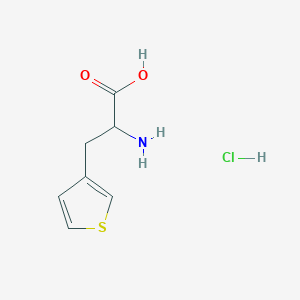
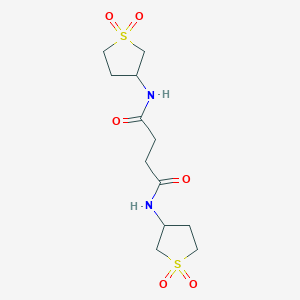

![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)
